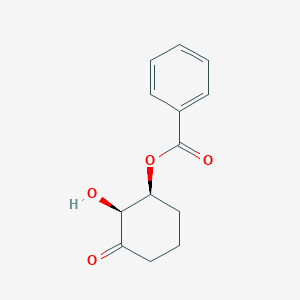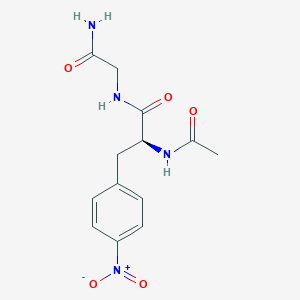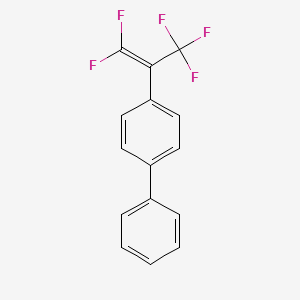![molecular formula C18H26Cl4N8O4S B14583759 Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) CAS No. 61208-73-9](/img/structure/B14583759.png)
Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) is a chemical compound that combines the properties of sulfuric acid and a guanidine derivative. This compound is known for its unique chemical structure, which includes a guanidine moiety linked to a dichloroaniline group. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) typically involves the reaction of 2,6-dichloroaniline with ethylguanidine in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, temperature control, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
化学反応の分析
Types of Reactions
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the guanidine moiety, leading to the formation of reduced derivatives.
Substitution: The dichloroaniline group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized guanidine compounds.
科学的研究の応用
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.
Medicine: Research explores its potential therapeutic applications, such as its use in drug development for specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dichloroaniline group may also contribute to the compound’s overall biological effects by interacting with specific binding sites.
類似化合物との比較
Similar Compounds
2,6-Dichloroaniline: A precursor in the synthesis of the compound, known for its use in the production of herbicides and dyes.
Ethylguanidine: Another precursor, used in various chemical syntheses and as a reagent in organic chemistry.
Uniqueness
Sulfuric acid–N’'-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2) is unique due to its combined properties of sulfuric acid and guanidine derivatives. This combination imparts distinctive chemical reactivity and potential biological activity, making it valuable in diverse research fields.
特性
CAS番号 |
61208-73-9 |
|---|---|
分子式 |
C18H26Cl4N8O4S |
分子量 |
592.3 g/mol |
IUPAC名 |
2-[2-(2,6-dichloroanilino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C9H12Cl2N4.H2O4S/c2*10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-5(2,3)4/h2*1-3,14H,4-5H2,(H4,12,13,15);(H2,1,2,3,4) |
InChIキー |
YCJRHPSOAOJSLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)





![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)


![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)

![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)

